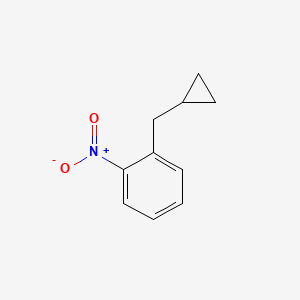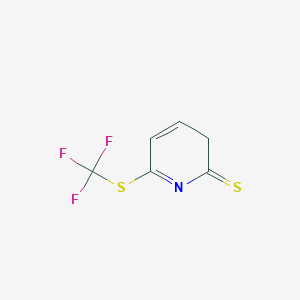![molecular formula C8H6F6N2 B3221028 [3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine CAS No. 1204234-61-6](/img/structure/B3221028.png)
[3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “[3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine” has been reported. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involves the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Wirkmechanismus
The mechanism of action of [3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine is not fully understood. However, studies have shown that it interacts with various receptors in the body, including the mu-opioid receptor and the N-methyl-D-aspartate (NMDA) receptor. This compound has been found to have analgesic effects, which may be due to its interaction with the mu-opioid receptor. Additionally, this compound has been found to have neuroprotective effects, which may be due to its interaction with the NMDA receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been found to have anti-inflammatory and analgesic effects. Additionally, this compound has been found to have neuroprotective effects, which may be due to its ability to inhibit the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine has several advantages for use in lab experiments. It is a highly fluorinated compound, which makes it resistant to degradation and oxidation. Additionally, it has unique optical and electronic properties, which make it a promising candidate for the development of new materials for electronic and optical applications. However, this compound has some limitations for use in lab experiments. It is a highly reactive compound, which makes it difficult to handle and store. Additionally, it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for the study of [3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine. In medicinal chemistry, this compound has shown promise as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its interaction with various receptors in the body. In material science, this compound has potential applications in the development of new materials for electronic and optical applications. Additionally, more research is needed to explore the unique properties of this compound and its potential applications in catalysis.
Wissenschaftliche Forschungsanwendungen
[3,5-Bis(trifluoromethyl)-4-pyridyl]methanamine has been used in various scientific research applications, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied as a potential drug candidate due to its unique properties. It has been found to have anti-inflammatory and analgesic effects in animal models. Additionally, this compound has been studied as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells.
In material science, this compound has been used as a building block for the synthesis of new materials. It has been found to have unique optical and electronic properties, making it a promising candidate for the development of new materials for electronic and optical applications.
In catalysis, this compound has been used as a ligand for the synthesis of new catalysts. It has been found to be an effective ligand for the synthesis of palladium and rhodium complexes, which have been used in various catalytic reactions.
Safety and Hazards
Eigenschaften
IUPAC Name |
[3,5-bis(trifluoromethyl)pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6N2/c9-7(10,11)5-2-16-3-6(4(5)1-15)8(12,13)14/h2-3H,1,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJVAZWPFLYOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246283 | |
| Record name | 3,5-Bis(trifluoromethyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204234-61-6 | |
| Record name | 3,5-Bis(trifluoromethyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001246283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-Diazaspiro[4.4]nonan-6-one](/img/structure/B3220945.png)

![2,6-Diazaspiro[4.5]decan-1-one](/img/structure/B3220965.png)










